molecular formula C40H43ClF3N3O11S B1240443 Fluphenazine 4-chlorophenoxyisobutyrate ester CAS No. 76674-42-5

Fluphenazine 4-chlorophenoxyisobutyrate ester

Cat. No.: B1240443
CAS No.: 76674-42-5
M. Wt: 866.3 g/mol
InChI Key: QDBAIXFFTQGCFL-LVEZLNDCSA-N
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Description

GYKI-22441 is a phenothiazine derivative that has been studied for its potential neuroleptic properties. It is a long-acting compound that has shown promise in preclinical studies for its ability to inhibit complex I of the electron transport chain .

Preparation Methods

The synthesis of GYKI-22441 involves the coupling of fluphenazine-4-chlorophenoxy-isobutyrate ester with bovine serum albumin using the mixed-anhydride method This method has been developed for therapeutic monitoring of the drug level after intramuscular depot injection

Chemical Reactions Analysis

GYKI-22441 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include tritium-labelled trifluoperazine, which is used as a tracer in radioimmunoassay . The major products formed from these reactions are typically monitored using radioimmunoassay methods.

Biological Activity

Fluphenazine 4-chlorophenoxyisobutyrate ester is a long-acting antipsychotic medication derived from fluphenazine, a member of the phenothiazine class. This compound is primarily utilized in the treatment of schizophrenia and other psychotic disorders due to its potent dopamine receptor antagonism. This article explores its biological activity, pharmacological properties, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈ClF₃N₂O₃S
  • Molecular Weight : 404.86 g/mol
  • Density : 1.149 g/cm³
  • Melting Point : 30-32°C
  • Solubility : Practically insoluble in water, very soluble in ethanol and methylene chloride.

This compound primarily exerts its effects through:

  • Dopamine D2 Receptor Antagonism : It blocks dopamine receptors in the central nervous system, which is crucial for its antipsychotic effects. This action helps alleviate symptoms of schizophrenia such as hallucinations and delusions.
  • Anticholinergic Effects : The compound may also exhibit anticholinergic properties, which can mitigate some extrapyramidal side effects associated with traditional antipsychotics.

Efficacy in Clinical Studies

  • Comparison with Other Antipsychotics :
    • A systematic review indicated that fluphenazine decanoate (a related formulation) produced fewer movement disorders compared to oral antipsychotics, suggesting a favorable safety profile regarding extrapyramidal symptoms .
    • Long-term studies showed a significant reduction in relapse rates when compared to placebo, although the quality of evidence was rated low to very low .
  • Animal Studies :
    • Research involving Persian onagers treated with fluphenazine decanoate demonstrated reduced cortisol levels, indicating an impact on stress response and potential reproductive implications .

Case Studies and Research Findings

StudyPopulationFindingsQuality of Evidence
Wagman JD et al., 2015Persian OnagersLower cortisol levels post-treatment; minor reproductive side effects observedModerate
Systematic Review, 2015Schizophrenia PatientsFewer movement disorders compared to oral antipsychotics; no significant differences in mental state or hospital admissionsLow to Very Low

Adverse Effects

This compound can lead to several side effects, including:

  • Extrapyramidal Symptoms (EPS) : Although less frequent than with oral formulations, EPS can still occur.
  • Sedation : Patients may experience drowsiness or sedation.
  • Hormonal Changes : Alterations in prolactin levels may lead to menstrual irregularities and sexual dysfunction.

Properties

CAS No.

76674-42-5

Molecular Formula

C40H43ClF3N3O11S

Molecular Weight

866.3 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C32H35ClF3N3O3S.2C4H4O4/c1-31(2,42-25-11-9-24(33)10-12-25)30(40)41-21-20-38-18-16-37(17-19-38)14-5-15-39-26-6-3-4-7-28(26)43-29-13-8-23(22-27(29)39)32(34,35)36;2*5-3(6)1-2-4(7)8/h3-4,6-13,22H,5,14-21H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

QDBAIXFFTQGCFL-LVEZLNDCSA-N

SMILES

CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(OC1=CC=C(C=C1)Cl)(C(=O)OCCN2CCN(CC2)CCCN3C4=C(SC5=CC=CC=C35)C=CC(=C4)C(F)(F)F)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

fluphenazine 4-chlorophenoxyisobutyrate ester
GYKI 22441
GYKI-22441

Origin of Product

United States

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